molecular formula C24H24N4O3S3 B2719023 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1101177-34-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Katalognummer: B2719023
CAS-Nummer: 1101177-34-7
Molekulargewicht: 512.66
InChI-Schlüssel: HRSBAFCBYCBQHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, a pyridin-2-ylmethyl moiety, and a pyrrolidine-2-carboxamide group functionalized with a thiophen-2-ylsulfonyl substituent. The compound’s stereoelectronic properties and crystal packing behavior may be analyzed using crystallographic tools like SHELX (for structure refinement) and Mercury CSD (for visualization and intermolecular interaction analysis) .

Eigenschaften

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S3/c1-16-10-11-17(2)22-21(16)26-24(33-22)27(15-18-7-3-4-12-25-18)23(29)19-8-5-13-28(19)34(30,31)20-9-6-14-32-20/h3-4,6-7,9-12,14,19H,5,8,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSBAFCBYCBQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C27H28N4O3S2C_{27}H_{28}N_{4}O_{3}S_{2} and a molecular weight of 520.7 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC27H28N4O3S2
Molecular Weight520.7 g/mol
CAS Number1050205-38-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Alkylation with Pyridin-2-ylmethyl Halide : This step uses potassium carbonate as a base to introduce the pyridine group.
  • Coupling with Thiophenes : The final step involves coupling with thiophene derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives similar to our compound. For instance, compounds bearing benzothiazole moieties have demonstrated significant activity against various cancer cell lines by inducing apoptosis through the activation of procaspase-3 to caspase-3 .

In vitro studies on related compounds revealed:

  • IC50 Values : Compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibited IC50 values ranging from 5.20 μM to 6.60 μM against U937 cells (procaspase-3 over-expressing) and significantly higher selectivity compared to MCF-7 cells (procaspase-3 non-expressing) .
CompoundIC50 (μM)Selectivity Ratio (MCF7/U937)
8j5.20High
8k6.60High

The mechanism underlying the anticancer effects appears to involve the chelation of zinc ions by the compound, which inhibits procaspase activation pathways critical for cell survival. This results in enhanced apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Case Studies

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were tested for their ability to activate procaspase pathways in cancer cells. The most potent compounds showed enhanced caspase activation compared to standard treatments, indicating their potential as therapeutic agents .
  • Structure–Activity Relationship (SAR) : Studies have established that modifications in the benzothiazole structure significantly affect biological activity. The presence of specific substituents can enhance selectivity and potency against targeted cancer types .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with thiazole and pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often overexpressed in cancer cells. This inhibition may lead to reduced proliferation of cancer cells.

Case Study: CDK Inhibition

A study demonstrated that thiazole-pyridine derivatives could effectively inhibit CDK4 and CDK6, leading to apoptosis in various cancer cell lines, including acute myeloid leukemia cells .

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests potential applications in treating inflammatory conditions. By reducing the production of prostaglandins involved in inflammation, this compound may serve as an effective anti-inflammatory agent.

Case Study: COX Inhibition

Research has shown that similar thiazole derivatives significantly reduce COX enzyme activity, thereby lowering inflammatory responses in vitro and in vivo models.

Neuroprotective Effects

The structure of this compound also suggests potential neuroprotective effects due to its ability to interact with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can enhance cognitive functions and memory retention.

Case Study: AChE Inhibition

In vitro studies have indicated that thiazole-based compounds can inhibit AChE activity, which may be beneficial for conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is crucial for evaluating its therapeutic potential:

  • Solubility : The compound is expected to have variable solubility profiles depending on pH levels, impacting its bioavailability.
  • Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions typical for thiazole and pyridine derivatives.

Safety Profile

Preliminary toxicological evaluations indicate that while some derivatives exhibit cytotoxic effects against cancer cells, they also need thorough testing for toxicity against normal cell lines to ensure safety for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Variations

The most relevant structural analogue identified is 4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 1437436-04-8) . Below is a comparative analysis:

Property Target Compound 4,7-Dimethoxy Analogue
Core Structure Benzo[d]thiazole with 4,7-dimethyl substituents Benzo[d]thiazole with 4,7-dimethoxy substituents
Pyridine Substitution Pyridin-2-ylmethyl Pyridin-4-ylmethyl
Sulfonamide Group Thiophen-2-ylsulfonyl-pyrrolidine-2-carboxamide Absent (simple 2-amine substituent)
Molecular Weight Estimated >500 g/mol (complex substituents) Lower (~330 g/mol due to lack of sulfonamide/pyrrolidine)
Key Functional Groups Sulfonamide, pyrrolidine, thiophene, methylated benzothiazole Methoxy, pyridinylmethyl, benzothiazole

Hypothetical Structure-Activity Relationships (SAR)

Substituent Effects on Solubility: The 4,7-dimethyl groups on the benzothiazole core (target compound) enhance lipophilicity compared to the 4,7-dimethoxy analogue, which may reduce aqueous solubility but improve membrane permeability .

Steric and Electronic Influences: The pyridin-2-ylmethyl substituent (target) may engage in distinct π-π stacking or hydrogen-bonding interactions compared to the pyridin-4-ylmethyl isomer . The pyrrolidine-2-carboxamide moiety adds conformational rigidity and hydrogen-bond acceptor/donor sites, which are absent in the simpler 2-amine analogue.

Crystallographic Behavior :

  • Tools like Mercury CSD could analyze packing similarities between the target compound and its analogues. For example, the sulfonamide group may form intermolecular hydrogen bonds with the benzothiazole nitrogen, influencing crystal lattice stability.

Limitations of Available Evidence

  • No direct biological or pharmacological data are provided for the target compound or its analogues.
  • Structural comparisons are inferred from substituent chemistry and software capabilities (e.g., SHELX for refinement , Mercury for interaction analysis ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as precursors in acetonitrile under reflux (1–3 min) to form intermediate thioureas .
  • Step 2 : Cyclize intermediates in N,N-dimethylformamide (DMF) using iodine and triethylamine (TEA) as catalysts. Monitor sulfur byproduct formation (S₈) .
  • Optimization : Apply Design of Experiments (DoE) to vary solvent polarity, catalyst ratios, and reaction time. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for key groups:
  • Thiophen-2-ylsulfonyl (δ ~7.5–7.8 ppm for aromatic protons).
  • Pyrrolidine carboxamide (δ ~3.2–4.1 ppm for CH₂ groups) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) to confirm purity (>98%) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 550–600 range) and isotopic patterns for sulfur/chlorine .

Q. What are the recommended protocols for assessing in vitro biological activity, particularly antimicrobial or cytotoxic effects?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution methods (e.g., 96-well plates) against Staphylococcus aureus and Escherichia coli. Adjust pH (5.0–7.4) to evaluate activity dependence on protonation states .
  • Cytotoxicity Testing : Employ MTT assays on human cancer cell lines (e.g., HeLa). Compare IC₅₀ values with controls like doxorubicin .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. DMF enhances cyclization efficiency due to high polarity .
  • Catalyst Ratios : Optimize iodine:TEA molar ratios (e.g., 1:2 to 1:4) to balance sulfur elimination and ring closure .
  • Temperature Control : Use microwave-assisted synthesis (80–100°C) to reduce reaction time and side-product formation .

Q. What strategies resolve contradictory data between in vitro and in vivo activity?

  • Methodological Answer :

  • Solubility Profiling : Assess compound stability in physiological buffers (pH 7.4). The thiophen-2-ylsulfonyl group may form thiazolidine adducts with serum aldehydes, reducing bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites. Sulfonyl groups are prone to glutathione conjugation, altering activity .

Q. How do substituents like the thiophen-2-ylsulfonyl group influence reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group increases electrophilicity at the pyrrolidine carboxamide, enhancing interactions with bacterial enzymes .
  • Steric Hindrance : Compare analogs with phenylsulfonyl vs. thiophen-2-ylsulfonyl groups. Thiophene’s smaller size may improve membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.